
Indeno(1,2,3-kl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indeno(1,2,3-kl)acridine is a polycyclic aromatic compound that belongs to the class of acridine derivatives These compounds are known for their complex fused ring structures, which contribute to their unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Indeno(1,2,3-kl)acridine typically involves multi-step organic reactions. One common method is the intramolecular Povarov reaction, which involves the cyclization of aromatic amines with aldehydes and olefins under acidic conditions . This reaction is known for its efficiency in constructing nitrogen-containing heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, the use of acidic magnetic dendrimers as catalysts has been reported to facilitate the synthesis of related compounds under mild conditions . These catalysts can be easily separated and recycled, making the process more sustainable.
化学反应分析
Types of Reactions: Indeno(1,2,3-kl)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
作用机制
The primary mechanism by which Indeno(1,2,3-kl)acridine exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, leading to the disruption of essential biological processes such as DNA replication and transcription . The compound’s planar structure allows it to fit snugly between the base pairs, stabilizing the DNA-intercalator complex and inhibiting the activity of DNA-dependent enzymes.
相似化合物的比较
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10,1-mna]acridine
- Dibenz[c,h]indeno[1,3-kl]acridine
Uniqueness: Indeno(1,2,3-kl)acridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as DNA intercalation and organic electronics .
属性
CAS 编号 |
386-77-6 |
|---|---|
分子式 |
C19H11N |
分子量 |
253.3 g/mol |
IUPAC 名称 |
13-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C19H11N/c1-2-7-13-12(6-1)14-9-5-11-17-19(14)18(13)15-8-3-4-10-16(15)20-17/h1-11H |
InChI 键 |
QKNNKYUQAGCZNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=NC5=CC=CC=C5C2=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
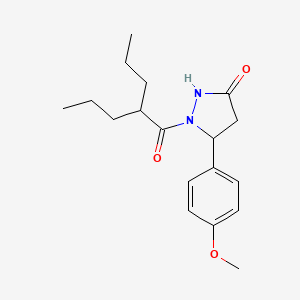
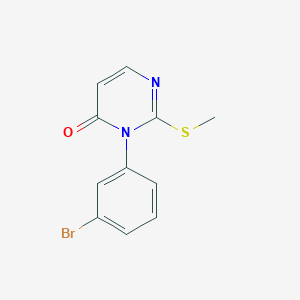
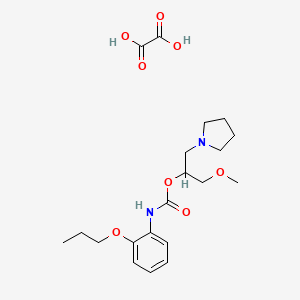
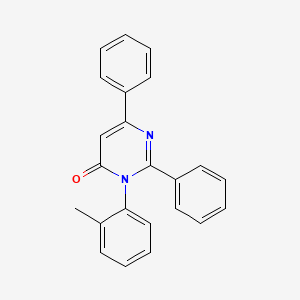


![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
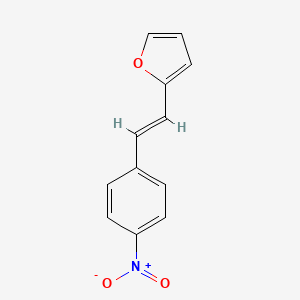
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
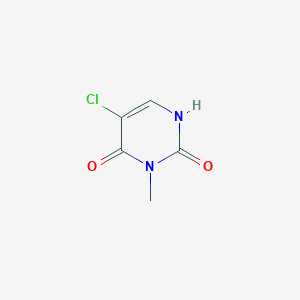
![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

